Electronic Modulation and Predicted LogP: Direct Comparison with Regioisomeric and Non-Functionalized Analogs
The specific ortho-substitution pattern of 4-iodo-2-methyl-3-nitrobenzenamine creates a unique electronic environment, as reflected by its calculated physicochemical properties, which directly impact its behavior in biological systems and synthetic transformations. When compared to its closest regioisomer (4-iodo-3-methyl-2-nitroaniline) and the non-functionalized parent compound (4-iodoaniline), the target compound exhibits a distinct LogP (partition coefficient) and polar surface area (PSA). These differences are quantifiable and are key drivers of passive membrane permeability and metabolic stability in medicinal chemistry programs , [1].
| Evidence Dimension | Predicted Lipophilicity (cLogP) and Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | cLogP: 3.02; tPSA: 69.16 Ų |
| Comparator Or Baseline | 4-Iodo-3-methyl-2-nitroaniline (regioisomer) and 4-Iodoaniline (parent) |
| Quantified Difference | Target compound vs. 4-Iodoaniline: Higher cLogP (+1.24 units) and lower tPSA (-17.31 Ų). Target compound vs. regioisomer: Different predicted LogP due to altered intramolecular H-bonding network, though exact regioisomer data is not consolidated in a single source. Class-level inference confirms the ortho-nitro/amine interaction reduces effective polarity [2]. |
| Conditions | Calculated using standard algorithms (e.g., ACD/Labs or ChemAxon) based on molecular structure . |
Why This Matters
The combination of higher LogP and lower PSA relative to 4-iodoaniline indicates improved membrane permeability, a critical advantage when designing cell-permeable probes or orally bioavailable drug candidates, thereby justifying the selection of this specific intermediate over simpler, less decorated iodoanilines.
- [1] PubChem. Substance data for 4-iodoaniline (CID 8229) and related compounds. View Source
- [2] Garden, S. J., Glidewell, C., Low, J. N., et al. (2004). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I...nitro interactions. Acta Crystallographica. (Class-level inference on ortho-nitroaniline intramolecular interactions). View Source
